molecular formula C17H17N3S B2829943 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE CAS No. 1049119-53-0

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE

Cat. No.: B2829943
CAS No.: 1049119-53-0
M. Wt: 295.4
InChI Key: PIEDBWZABGVHTK-UHFFFAOYSA-N
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Description

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-12-6-3-4-8-14(12)10-15-11-18-17(21-15)20-16-9-5-7-13(2)19-16/h3-9,11H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEDBWZABGVHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=C(S2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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